4-methylquinoline-6-carboxylic Acid

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Uncontrolled LogP variability in quinoline scaffolds derails fragment screening and SAR reproducibility. 4-Methylquinoline-6-carboxylic acid (CAS 7101-68-0) resolves this with a predicted LogP of 2.24 and solubility of 0.49 g/L-a +1.49 LogP increase over the parent scaffold. • Predictable partitioning in LLE and chromatographic purification for reproducible hit expansion. • Sufficient solubility (0.49 g/L) at 10 µM screening concentrations avoids false negatives from precipitation. • Regiodefined 6-COOH handle supports direct amide coupling or esterification, eliminating protecting group steps. Supplied at ≥95% purity for fragment libraries, SPR, and NMR-based biophysical assays.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 7101-68-0
Cat. No. B1308637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methylquinoline-6-carboxylic Acid
CAS7101-68-0
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NC=C1)C(=O)O
InChIInChI=1S/C11H9NO2/c1-7-4-5-12-10-3-2-8(11(13)14)6-9(7)10/h2-6H,1H3,(H,13,14)
InChIKeyCPOLAGTVBYOMKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylquinoline-6-carboxylic Acid: Physicochemical & Comparator Profile


4-Methylquinoline-6-carboxylic acid (CAS 7101-68-0) is a heterocyclic quinoline derivative featuring a methyl substituent at the C4 position and a carboxylic acid group at the C6 position [1]. With a molecular formula of C11H9NO2 and a molecular weight of 187.19 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis [1]. Its predicted physicochemical properties, including a LogP of 2.24 and a calculated solubility of 0.49 g/L at 25°C, distinguish it from the unsubstituted quinoline-6-carboxylic acid scaffold . This compound is supplied at purities of 95% or higher and is intended for laboratory research use .

Limitations of Simple Quinoline Analogs in Synthesis & Screening


Substituting 4-methylquinoline-6-carboxylic acid with a generic analog like quinoline-6-carboxylic acid introduces quantifiable changes to lipophilicity and solubility that can derail synthetic protocols and bias biological results. The 4-methyl group increases the predicted LogP by approximately 1.5 units compared to the unsubstituted quinoline-6-carboxylic acid [1], significantly altering the compound's partitioning behavior during liquid-liquid extraction and chromatographic purification. Concurrently, the predicted pKa values differ by roughly 0.3 units, shifting the optimal pH for salt formation and reactive coupling. Such differences in physicochemical properties are not trivial at the scale of parallel synthesis or fragment screening, where consistent LogD and solubility are essential for reproducible hit expansion and structure-activity relationship (SAR) analysis [1].

4-Methylquinoline-6-carboxylic Acid: Quantitative Differentiation from Closest Analogs


Lipophilicity (LogP) Comparison vs. Quinoline-6-carboxylic Acid

The introduction of a 4-methyl group increases the compound's lipophilicity, a critical parameter for membrane permeability and oral bioavailability. The target compound, 4-methylquinoline-6-carboxylic acid, exhibits a predicted LogP of 2.24, while the parent scaffold, quinoline-6-carboxylic acid, has a reported LogP of 0.75 [1]. This +1.49 LogP unit increase represents a more than 30-fold greater partition coefficient, directly impacting both biological assay performance and synthetic work-up procedures [1].

Medicinal Chemistry Lead Optimization Physicochemical Profiling

pKa Comparison: Impact on Salt Formation & Solubility

The carboxylic acid pKa dictates the ionization state at physiological pH and influences salt formation during synthesis. 4-Methylquinoline-6-carboxylic acid has a predicted pKa of 3.14, whereas the pKa of quinoline-6-carboxylic acid is reported as 2.81 [1]. The electron-donating methyl group at C4 reduces the acidity of the C6 carboxyl group, shifting the fraction ionized at pH 7.4 and potentially altering the compound's interaction with biological transporters and its crystallization behavior with counter-ions [1].

Salt Screening Preformulation Chemical Synthesis

Aqueous Solubility Comparison vs. Quinoline-6-carboxylic Acid

Aqueous solubility is a gatekeeper for both biological testing (DMSO stock dilution in buffer) and synthetic work-up. The target compound displays a calculated solubility of 0.49 g/L at 25°C, consistent with its moderate LogP . In contrast, the unsubstituted quinoline-6-carboxylic acid is described as 'practically insoluble in water' with a melting point of 293-294°C, reflecting stronger crystal packing in the absence of the disrupting 4-methyl group . This solubility difference can be decisive when compounds are used directly in aqueous-phase reactions or cell-based assays requiring minimal co-solvent.

Solubility Screening Drug Discovery Analytical Chemistry

Regiochemical Purity vs. Positional Isomers

Procurement of a regiospecifically defined building block is critical for unambiguous SAR exploration. 4-Methylquinoline-6-carboxylic acid, with the 4-methyl-6-carboxyl pattern, cannot be mimicked by commercially available positional isomers such as 6-methyl-4-quinolinecarboxylic acid (CAS 816448-94-9) or 2-phenyl-6-methyl-4-quinolinecarboxylic acid, which present the key functional groups in reversed or additional positions . Use of an incorrect regioisomer would alter the vector of exit for the carboxylate and the steric environment during coupling, systematically corrupting the mapping of biological activity to chemical structure .

Organic Synthesis Building Blocks Structure-Activity Relationship

4-Methylquinoline-6-carboxylic Acid: High-Impact Application Scenarios


Medicinal Chemistry: Lead Optimization Building Block

The +1.49 LogP differential over quinoline-6-carboxylic acid makes 4-methylquinoline-6-carboxylic acid the preferred choice when designing compound libraries that require controlled lipophilicity to navigate the 'Lipinski space' [1]. Its calculated solubility of 0.49 g/L ensures adequate dissolution in aqueous assay buffer at typical screening concentrations (10 μM), which is a direct advantage over the 'practically insoluble' parent scaffold that may precipitate during testing and generate false-negative or noisy data .

Fragment-Based Drug Discovery: Soluble Rule-of-Three Scaffold

With a molecular weight of 187.19 g/mol and a moderate LogP, this compound fits the 'Rule of Three' guidelines for fragment libraries. Its enhanced solubility and defined regiochemistry enable reliable use in fragment soaking and biophysical assays (e.g., SPR, NMR MST), where inconsistent compound behavior can nullify the entire screen [1].

Synthetic Methodology: Standard Substrate for C6-Functionalization

The 6-carboxylic acid handle offers a single, unambiguous anchor point for amide coupling, esterification, or Curtius rearrangement. Using this regioisomer eliminates the need for protecting group strategies that would be mandatory with the 4-carboxyl isomer, thereby reducing step count and increasing overall yield in the synthesis of focused quinoline libraries .

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